Guanidine, N,N,N',N'-tetrabutyl-

Description

Fundamental Principles of Guanidine (B92328) Chemistry and their Derivatives

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This structural motif is the source of their profound basicity. dcfinechemicals.com The parent compound, guanidine, was first isolated in 1861 by Adolph Strecker from guanine. wikipedia.org The exceptional strength of guanidines as bases stems from the resonance stabilization of their conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over all three nitrogen atoms, resulting in a highly stable cation and, consequently, a very strong base. wikipedia.org

The properties of guanidine derivatives can be finely tuned by the nature of the substituents on the nitrogen atoms. The introduction of alkyl groups, such as the four butyl groups in N,N,N',N'-tetrabutylguanidine, significantly influences the compound's steric and electronic properties. These bulky alkyl groups render the nitrogen lone pairs less accessible for nucleophilic attack, thus classifying TBD as a non-nucleophilic base. This characteristic is crucial in many organic reactions where a strong base is required to deprotonate a substrate without engaging in unwanted side reactions.

The Unique Role of N,N,N',N'-tetrabutylguanidine in Modern Organic Synthesis

N,N,N',N'-Tetrabutylguanidine has emerged as a powerful and versatile catalyst and reagent in a multitude of organic reactions. Its strong basic yet non-nucleophilic nature allows it to facilitate reactions that are sensitive to more traditional, nucleophilic bases.

One of the prominent applications of TBD is in polymer chemistry , particularly in ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. While not explicitly detailed for TBD in the provided search results, related guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) are known to effectively catalyze the ROP of N-carboxyanhydrides (NCAs), and it is plausible that the bulkier TBD would exhibit similar catalytic activity.

Furthermore, guanidines are utilized in the synthesis of polyurethanes . They can act as catalysts in the reaction between isocyanates and polyols to form polyurethane foams. While some patents mention guanidine derivatives as accelerators for these reactions, specific examples detailing the use of TBD are not prevalent in the provided search results. google.com Similarly, guanidine derivatives have been explored as curing accelerators for epoxy resins , often in combination with other curing agents. google.comgoogle.compolymerinnovationblog.com

The strong basicity of guanidines also makes them effective catalysts for various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction , which is a valuable method for the synthesis of β-nitroalcohols, important precursors for amino alcohols and other functionalized molecules. rsc.orgresearchgate.netresearchgate.net

Historical Context and Evolution of Tetrabutylguanidine Research

The study of guanidine dates back to the mid-19th century. wikipedia.org However, the development of sterically hindered guanidine bases, such as N,N,N',N'-tetrabutylguanidine, is a more recent advancement in organic chemistry. The pioneering work of Nobel laureate Sir Derek H. R. Barton in the latter half of the 20th century on the synthesis and application of a series of sterically hindered guanidines, including the now-famous "Barton's base" (2-tert-Butyl-1,1,3,3-tetramethylguanidine), paved the way for the exploration of other bulky guanidine derivatives. dcfinechemicals.comrsc.org

The synthesis of such bases generally involves the reaction of a tetra-alkylurea with a phosgenating agent to form a Vilsmeier salt, which is then reacted with an appropriate amine. dcfinechemicals.com While a specific, detailed synthesis for N,N,N',N'-tetrabutylguanidine was not found in the provided search results, a general procedure for a related sterically hindered guanidine involves the reaction of N,N,N',N'-tetramethylurea with a reagent like phosphorus oxychloride, followed by the addition of tert-butylamine. orgsyn.org This suggests a plausible synthetic route for TBD would involve the use of dibutylamine.

The evolution of research on bulky guanidines has been driven by the need for strong, non-nucleophilic bases in sensitive organic transformations where traditional bases fail. This has led to their increasing application in various fields of synthetic chemistry.

Interdisciplinary Significance and Emerging Research Trajectories

The influence of N,N,N',N'-tetrabutylguanidine and its derivatives extends beyond traditional organic synthesis, finding applications in several interdisciplinary areas.

In materials science , the role of guanidines as catalysts in polymerization reactions is of significant interest for the production of advanced materials. Their use in the synthesis of polyurethanes and the curing of epoxy resins highlights their industrial relevance. google.comgoogle.comgoogle.compolymerinnovationblog.com

In the realm of organometallic chemistry , bulky guanidinate ligands, the deprotonated form of guanidines, are employed to stabilize metal centers in various oxidation states. capes.gov.brmonash.edumdpi.comnih.govniser.ac.in The steric bulk provided by the butyl groups in the tetrabutylguanidinate ligand can create a unique coordination environment around the metal, influencing its reactivity and catalytic properties. These complexes have potential applications in catalysis and materials science.

Emerging research trajectories for bulky guanidines like TBD may include their application as catalysts in green chemistry, for instance, in the production of biodiesel through the transesterification of vegetable oils, although specific studies on TBD for this purpose were not found in the provided results. niser.ac.in Additionally, the unique properties of guanidinium salts are being explored in the context of ionic liquids and phase-transfer catalysis. theaic.org While the search results did not provide direct evidence of TBD's use in drug discovery or agrochemicals , the prevalence of the guanidine moiety in biologically active molecules suggests that synthetic derivatives like TBD could serve as valuable building blocks or catalysts in the synthesis of new therapeutic or crop protection agents. researchgate.netthreebond.co.jp

Structure

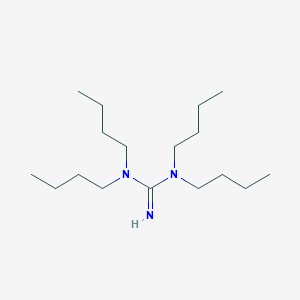

2D Structure

3D Structure

Properties

CAS No. |

145542-04-7 |

|---|---|

Molecular Formula |

C17H37N3 |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

1,1,3,3-tetrabutylguanidine |

InChI |

InChI=1S/C17H37N3/c1-5-9-13-19(14-10-6-2)17(18)20(15-11-7-3)16-12-8-4/h18H,5-16H2,1-4H3 |

InChI Key |

FXJRXJXSLXNGBY-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=N)N(CCCC)CCCC |

Canonical SMILES |

CCCCN(CCCC)C(=N)N(CCCC)CCCC |

Other CAS No. |

145542-04-7 |

Synonyms |

1,1,3,3-tetrabutylguanidine |

Origin of Product |

United States |

Catalytic Efficacy of N,n,n ,n Tetrabutylguanidine in Organic Transformations

N,N,N',N'-tetrabutylguanidine as a Potent Brønsted Base Catalyst

N,N,N',N'-tetrabutylguanidine is recognized as a strong, non-nucleophilic Brønsted base. This characteristic is central to its catalytic activity in a wide range of reactions that proceed via proton abstraction.

The catalytic action of TBTG in base-catalyzed reactions hinges on its ability to deprotonate a substrate, thereby generating a reactive anionic intermediate. The exceptional basicity of the guanidine (B92328) moiety facilitates the removal of even weakly acidic protons. The resulting protonated TBTG is a stable cation, which allows the generated anion to participate in the desired chemical transformation. This general mechanism is operative in numerous processes, including the synthesis of polyurethanes where guanidines have demonstrated significant efficiency. researchgate.net While the precise mechanism can be complex and may sometimes involve nucleophilic pathways, the Brønsted base character of guanidines like TBTG is a key driver of their catalytic performance. researchgate.net

The ability of N,N,N',N'-tetrabutylguanidine and related guanidinic compounds to interact with carbon dioxide has opened avenues for its use in CO2 capture and subsequent conversion into valuable chemicals. This dual functionality as both a capture agent and a catalyst is of significant interest for sustainable chemistry.

Urethanes: Guanidine derivatives have been investigated as catalysts for the synthesis of polyurethanes. researchgate.netresearchgate.net The reaction typically involves the addition of an alcohol to an isocyanate, a process that is efficiently catalyzed by strong bases. While some studies have focused on other guanidine structures, the fundamental principle of base-catalyzed urethane (B1682113) formation is applicable. researchgate.net The catalyst activates the alcohol by deprotonation, enhancing its nucleophilicity towards the isocyanate.

Carbonates: The synthesis of organic carbonates from carbon dioxide and epoxides is another area where guanidine-based systems show promise. While direct catalysis by TBTG itself may be part of a more complex catalytic system, the basic nature of guanidines is crucial for activating the reactants. For instance, in some systems, the catalyst promotes the reaction of CO2 with other components to form the active species for carbonate synthesis. researchgate.net The conversion of CO2 into cyclic carbonates using various catalytic systems often relies on a base to facilitate the initial interaction with CO2. nih.gov

Table 1: Catalytic Applications of Guanidines in CO2 Conversion

| Application | Reactants | Product | Catalyst Role |

| Polyurethane Synthesis | Isocyanate, Polyol | Polyurethane | Base-catalyzed addition |

| Carbonate Synthesis | Carbon Dioxide, Epoxide | Cyclic Carbonate | Activation of reactants |

Role in Phase-Transfer Catalysis for Diverse Substrate Conversions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). N,N,N',N'-tetrabutylguanidine, or more commonly its quaternary ammonium (B1175870) salt derivatives, can function as effective phase-transfer catalysts. epa.govnih.gov

In a typical PTC system, the catalyst transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to the other phase (e.g., an organic phase containing an electrophile) where the reaction occurs. princeton.eduacsgcipr.org Tetrabutylammonium salts, closely related in structure to protonated TBTG, are classic examples of phase-transfer catalysts. epa.gov They operate by forming an ion pair with the reactant in the aqueous phase, which is sufficiently lipophilic to be extracted into the organic phase. This approach has been successfully applied to the alkylation of various substrates, including hydantoins and carbamate-protected guanidines. epa.govnih.gov The efficiency of the catalyst is influenced by factors such as the bulkiness of the alkyl groups on the cation. princeton.edu

Table 2: N,N,N',N'-tetrabutylguanidine and its Analogs in Phase-Transfer Catalysis

| Reaction Type | Substrates | Catalyst Type |

| Alkylation | Carbamate-protected guanidines, Alkyl halides | Tetrabutylammonium salt |

| Alkylation | Hydantoins, Alkylating agents | Tetrabutylammonium bromide |

Catalytic Activity in Specific Organic Reactions

Beyond its general role as a Brønsted base and in phase-transfer catalysis, N,N,N',N'-tetrabutylguanidine and related systems exhibit catalytic activity in a range of specific organic reactions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. nih.govrsc.org While many hydroamination reactions are catalyzed by transition metals, strong bases can also promote these transformations. The base catalyst, such as TBTG, can deprotonate the amine, increasing its nucleophilicity and facilitating its addition to an unsaturated substrate like an alkyne or alkene. Nickel-hydride catalyzed systems have also been developed for the hydroamination of alkynes, showcasing the importance of this transformation. dicp.ac.cn

The addition of nucleophiles to the carbon-nitrogen triple bond of nitriles is a fundamental reaction in organic synthesis. libretexts.orgchadsprep.com Strong bases can catalyze these additions by generating the nucleophile in situ. For example, the addition of amines to nitriles to form amidines can be catalyzed by various systems, including those based on ytterbium amides. organic-chemistry.orgnih.gov The base plays a crucial role in activating the amine for the addition reaction. While direct catalysis by TBTG in this specific context is not extensively documented in the provided results, its strong basicity suggests potential applicability in promoting such transformations.

Cycloaddition and Cyclopropanation Reactions

Currently, there is a lack of specific, documented evidence in peer-reviewed literature detailing the direct application of N,N,N',N'-tetrabutylguanidine as a catalyst for either cycloaddition or cyclopropanation reactions. While guanidine derivatives have been employed as ligands or components of catalytic systems in various transformations, the role of TBD as a primary catalyst in these particular reaction classes has not been established.

Other Acid-Catalyzed or Base-Catalyzed Processes

The primary catalytic role of N,N,N',N'-tetrabutylguanidine stems from its strong basicity and low nucleophilicity, making it an effective catalyst for a variety of base-catalyzed organic transformations. Its non-ionic nature and good solubility in organic solvents offer advantages in certain reaction systems.

One notable application of a guanidine derivative with a similar structural motif is in the synthesis of diethylene glycol bis(allyl carbonate). In a study focusing on the synthesis of this monomer, N, N, N′, N′-tetramethyl-N″-phenylguanidine was utilized as a catalyst, achieving a high yield of 95.3%. researchgate.net This highlights the potential of guanidine-based catalysts in carbonate synthesis.

Furthermore, the broader class of guanidines has been investigated as catalysts in condensation reactions. For instance, heterocyclic guanidines have been reacted with bis-electrophiles to generate novel fused bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds. nih.gov These reactions underscore the ability of guanidines to facilitate the formation of complex nitrogen-containing heterocycles through base-catalyzed condensation pathways.

In the realm of enantioselective catalysis, a chiral bis(guanidino)iminophosphorane has been employed as an organosuperbase to catalyze the direct Mannich-type reaction of 2-benzylpyridine (B1664053) N-oxides with N-Boc imines. nih.gov This demonstrates that the strong basicity inherent to the guanidine moiety can be harnessed within a chiral framework to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. nih.gov While this example does not use TBD itself, it showcases the catalytic principle of guanidine bases in facilitating reactions involving pronucleophiles with low acidity. nih.gov

The following table summarizes the types of base-catalyzed reactions where guanidine-based catalysts have shown efficacy:

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Findings |

| Carbonate Synthesis | N, N, N′, N′-tetramethyl-N″-phenylguanidine | Diethylene glycol, Allyl chloride, CO2 | Diethylene glycol bis(allyl carbonate) | High yield (95.3%) achieved. researchgate.net |

| Condensation | Heterocyclic guanidines | 2-Amino-1,4-dihydropyrimidines, Bis-electrophiles | Fused heterocyclic scaffolds | Provides rapid access to novel nitrogen-rich heterocycles. nih.gov |

| Mannich-type Reaction | Chiral bis(guanidino)iminophosphorane | 2-Benzylpyridine N-oxides, N-Boc imines | Enantioenriched amino-functionalized pyridines | Demonstrates the potential for highly enantioselective base catalysis with guanidines. nih.gov |

It is important to note that while these examples demonstrate the catalytic potential of the guanidine functional group in various base-catalyzed processes, further research is needed to fully elucidate the specific catalytic applications and efficacy of N,N,N',N'-tetrabutylguanidine in a broader range of organic transformations.

N,n,n ,n Tetrabutylguanidine in Advanced Reaction Media and Sustainable Processes

Application in Non-Traditional Solvent Systems: A Landscape of Limited Specifics

The exploration of N,N,N',N'-tetrabutylguanidine's utility in innovative solvent systems, such as ionic liquids and supercritical fluids, is met with a scarcity of direct experimental evidence.

Relevance in Ionic Liquid-Mediated Reactions

Utilization in Supercritical Fluids and Other Green Solvents

The use of N,N,N',N'-tetrabutylguanidine in supercritical fluids, particularly supercritical carbon dioxide (scCO₂), is an area with a notable lack of published research. Supercritical fluids are valued as green solvents due to their tunable properties and ease of separation. In theory, a basic compound like N,N,N',N'-tetrabutylguanidine could act as a catalyst or a phase-transfer agent in scCO₂, potentially enabling reactions that are difficult in conventional solvents. However, no specific examples or data on its solubility, stability, or catalytic activity in such media have been found. Similarly, its application in other green solvents like bio-derived ethers or esters is not documented, preventing a detailed analysis of its performance and advantages in these systems.

Contributions to Environmentally Benign Chemical Synthesis: An Unquantified Potential

The potential of N,N,N',N'-tetrabutylguanidine to contribute to greener chemical processes is conceptually sound but lacks the empirical data needed for a thorough assessment.

Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of a catalyst are critical metrics for its utility in sustainable synthesis. While related guanidine (B92328) compounds have shown promise in enhancing reaction rates and directing the formation of specific products, detailed research findings and data tables for N,N,N',N'-tetrabutylguanidine are absent from the available literature. For example, studies on tetramethylguanidine have shown that it can effectively catalyze various reactions with high yields. It is plausible that the increased steric bulk of the butyl groups in N,N,N',N'-tetrabutylguanidine could influence its catalytic activity and selectivity, potentially offering advantages in certain transformations. However, without comparative studies or specific reaction data, any discussion on its ability to enhance reaction efficiency and selectivity would be purely conjectural.

Relevance of N,n,n ,n Tetrabutylguanidine in Polymer Science and Materials Chemistry

Catalytic Role in Polymerization Reactions

Guanidine (B92328) derivatives are recognized for their potent catalytic activity in various polymerization reactions. The high basicity and nucleophilicity of the guanidine moiety enable it to act as an efficient catalyst, often under mild reaction conditions. While extensive research has been conducted on guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the specific applications and detailed mechanistic studies of N,N,N',N'-tetrabutylguanidine are an emerging area of interest.

Synthesis of Urethanes and Carbonates as Polymer Precursors

The synthesis of polyurethanes and polycarbonates often relies on catalysts to facilitate the polymerization process. Guanidines, as a class of compounds, have been identified as effective catalysts for these reactions. researchgate.netresearchgate.net They can activate monomers and promote bond-forming reactions, leading to the efficient production of polymer precursors.

In the context of urethane (B1682113) synthesis, guanidines can catalyze the reaction between isocyanates and alcohols. researchgate.netmdpi.com While specific studies on N,N,N',N'-tetrabutylguanidine are limited in the available literature, research on other guanidine-based catalysts provides insight into its potential role. For instance, guanidines have been shown to form bench-stable heterocyclic adducts with isocyanates, which then act as delayed-action catalysts in polyurethane synthesis. researchgate.net This allows for greater control over the polymerization process. The catalytic mechanism generally involves the activation of the alcohol by the guanidine base, increasing its nucleophilicity towards the isocyanate.

Similarly, in the synthesis of cyclic carbonates, which are important monomers for polycarbonates, guanidinium (B1211019) salts have demonstrated high catalytic activity. For example, hexaalkylguanidinium halides are effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide. Related guanidine catalysts like N,N,N',N'-tetramethyl-N''-phenylguanidine have been shown to be highly efficient in the synthesis of diethylene glycol bis(allyl carbonate). researchgate.net The ring-opening copolymerization of trimethylene carbonate and its derivatives can be effectively catalyzed by organocatalysts like TBD, highlighting the influence of the catalyst on polymerization kinetics and copolymer microstructure. nih.gov

Influence on Addition and Condensation Polymerization Kinetics

The kinetics of polymerization, which dictates the rate and control over the final polymer properties, can be significantly influenced by the choice of catalyst.

Condensation Polymerization: Condensation polymerization, where monomers react to form larger structural units while releasing smaller molecules such as water, is another area where basic catalysts are employed. The kinetics of these reactions are critical for achieving high molecular weight polymers. researchgate.net Typically, uncatalyzed polycondensation reactions follow second-order kinetics. researchgate.net The introduction of a catalyst can alter the reaction order and significantly accelerate the polymerization rate. researchgate.net For instance, in the formation of polyurethanes, which can be considered a type of condensation polymerization, catalysts like dibutyltin (B87310) dilaurate (DBTDL) can lead to a dramatic increase in the reaction rate. researchgate.net While specific kinetic studies detailing the effect of N,N,N',N'-tetrabutylguanidine on condensation polymerization are not prevalent in the reviewed literature, its role as a strong base suggests it could effectively catalyze these reactions, potentially by activating the monomer functional groups.

Design of Guanidine-Functionalized Polymeric Supports

The incorporation of guanidinium groups onto polymer backbones creates functional materials with a wide range of applications, including as antimicrobial agents, gene delivery vectors, and catalysts. These guanidine-functionalized polymers can be synthesized through various strategies, including the polymerization of guanidine-containing monomers or the post-polymerization modification of a precursor polymer.

One common approach involves the synthesis of polymers with pendant reactive groups, which are subsequently converted to guanidinium moieties. For example, polymers with amine side chains can be reacted with a guanylating agent to introduce the desired functionality. Another method utilizes "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach guanidine-containing molecules to a polymer backbone. nih.gov This approach has been used to prepare guanidine-functionalized polycarbodiimides. nih.gov

While N,N,N',N'-tetrabutylguanidine itself is not typically incorporated as a monomer, its properties as a strong, non-nucleophilic base make it a potentially useful catalyst in the synthesis of the precursor polymers or in the functionalization steps. For instance, it could be employed to deprotonate precursor molecules, facilitating their reaction with other monomers or functional groups.

The table below presents examples of monomers and polymers involved in the synthesis of guanidine-functionalized polymeric supports, though not directly involving N,N,N',N'-tetrabutylguanidine.

| Monomer/Precursor Polymer | Functionalization Method | Resulting Functional Polymer | Application Area |

| Azide-functional diol | Click reaction with alkyne-functional TMG | Guanidine-functionalized polyurethane | Antimicrobial materials |

| Alkyne polycarbodiimides | Click reaction with azido (B1232118) guanidinium salt | Guanidinium-side-chain functionalized polycarbodiimides | Antibacterial agents |

Applications in the Synthesis of Functional Materials (e.g., Conducting Polymers)

The use of specific catalysts can be instrumental in the synthesis of functional materials with tailored properties. While the direct application of N,N,N',N'-tetrabutylguanidine in the synthesis of conducting polymers is not well-documented in the available literature, the broader class of organocatalysts is gaining traction in this area.

Conducting polymers, characterized by their extended π-conjugated systems, are typically synthesized through oxidative or electrochemical polymerization. dtic.mil The choice of catalyst and reaction conditions can significantly impact the polymer's structure, conductivity, and processability.

Although there is a lack of specific examples for N,N,N',N'-tetrabutylguanidine in this domain, its properties as a strong organic base could potentially be leveraged in several ways. For instance, it could be used to deprotonate monomers, facilitating their polymerization, or to act as a non-metallic catalyst in certain polymerization reactions, avoiding metal contamination in the final material which can be detrimental for electronic applications. Further research is needed to explore the potential of N,N,N',N'-tetrabutylguanidine and other sterically hindered guanidines in the synthesis of conducting polymers and other advanced functional materials.

Mechanistic Insights and Computational Studies of N,n,n ,n Tetrabutylguanidine

Spectroscopic Analysis for Reaction Mechanism Elucidation

Spectroscopic methods are indispensable tools for probing the dynamic nature of chemical reactions, offering real-time snapshots of intermediate species and transition states. For a catalyst like N,N,N',N'-tetrabutylguanidine, these techniques would be pivotal in understanding its role in various organic transformations.

In Situ Spectroscopic Monitoring of Catalytic Cycles

To unravel the step-by-step involvement of N,N,N',N'-tetrabutylguanidine in a catalytic cycle, in situ spectroscopic monitoring is the preferred approach. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, conducted directly on the reacting mixture, can provide invaluable data. For instance, in a reaction catalyzed by N,N,N',N'-tetrabutylguanidine, changes in the chemical shifts of protons or carbons near the guanidine (B92328) core could be tracked using in situ NMR to observe its protonation state and interaction with substrates. Similarly, in situ IR spectroscopy could monitor the stretching frequencies of the C=N and N-H bonds (of the protonated form) to follow the catalyst's activation and turnover.

While specific studies on N,N,N',N'-tetrabutylguanidine are scarce, research on other catalytic systems highlights the power of this approach. For example, in studies of other base-catalyzed reactions, in situ spectroscopy has been crucial in identifying key intermediates and determining the rate-limiting steps of the catalytic cycle.

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful lens to examine chemical systems at the atomic level, providing insights that are often inaccessible through experimental means alone. For N,N,N',N'-tetrabutylguanidine, computational models would be instrumental in predicting its reactivity, understanding the origins of selectivity in reactions it catalyzes, and rationalizing its physical properties.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways.researchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and the mapping of reaction energy profiles. researchgate.net For N,N,N',N'-tetrabutylguanidine, DFT calculations could be employed to:

Determine the proton affinity and basicity: By calculating the energy change upon protonation, the intrinsic basicity of the guanidine can be quantified and compared with other organic bases.

Model transition states: In a catalyzed reaction, such as a Henry (nitroaldol) reaction, DFT can be used to locate the transition state structures for the key steps, such as the deprotonation of the nitroalkane and the subsequent C-C bond formation. The calculated activation energies would provide a quantitative measure of the reaction barriers. mdpi.com

For example, a DFT study on the 1,3-dipolar cycloaddition of azides with a generic guanidine has been performed to model the formation of tetrazoles and their rearrangements, highlighting the feasibility of using DFT to explore complex reaction pathways involving guanidine functionalities. nih.gov

| Computational Method | Application to N,N,N',N'-tetrabutylguanidine | Expected Insights |

| Density Functional Theory (DFT) | Calculation of proton affinity and gas-phase basicity. | Quantitative measure of intrinsic basicity. |

| DFT | Geometry optimization of reactants, transition states, and products. | Understanding of the 3D structure of key species and the reaction pathway. |

| DFT | Calculation of reaction energy profiles and activation barriers. | Identification of rate-determining steps and prediction of reaction kinetics. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the motion of atoms and molecules over time. For N,N,N',N'-tetrabutylguanidine, MD simulations would be particularly useful for understanding its behavior in solution and its interactions with other molecules. Key applications would include:

Solvation structure: MD simulations can reveal how solvent molecules arrange around the bulky tetrabutylguanidine, which can significantly influence its reactivity and basicity.

Substrate binding: In a catalytic context, MD simulations can model the approach and binding of substrate molecules to the guanidine catalyst, providing insights into the pre-reaction complex.

Conformational analysis: The four butyl chains of N,N,N',N'-tetrabutylguanidine can adopt numerous conformations. MD simulations can explore the conformational landscape and identify the most populated and likely reactive conformations.

Studies on structurally related tetra-alkylammonium salts have utilized MD simulations to investigate interfacial structure and dynamics, demonstrating the utility of this technique for understanding the behavior of large, flexible cations in solution.

Elucidation of Structure-Reactivity Relationships through Theoretical Approaches

A central goal of mechanistic studies is to establish clear relationships between the structure of a molecule and its reactivity. For N,N,N',N'-tetrabutylguanidine, theoretical approaches would be crucial in dissecting how its specific structural features—namely the highly basic guanidine core and the sterically demanding tetrabutyl substituents—govern its chemical behavior.

Theoretical studies would aim to answer key questions such as:

How does the steric bulk of the butyl groups influence the accessibility of the basic nitrogen atoms and, consequently, the catalytic activity?

What is the electronic effect of the four alkyl groups on the guanidinium (B1211019) core, and how does this modulate its basicity compared to less substituted guanidines?

In a catalytic reaction, how do the non-covalent interactions between the butyl chains and the substrates influence the stereoselectivity of the transformation?

By systematically modifying the structure of the guanidine in silico (e.g., by changing the length of the alkyl chains) and calculating the corresponding changes in basicity and catalytic efficiency, a quantitative structure-activity relationship (QSAR) could be developed. This would provide a predictive framework for the design of new guanidine-based catalysts with tailored properties.

While direct and detailed mechanistic and computational studies on N,N,N',N'-tetrabutylguanidine are not extensively documented, the application of the advanced spectroscopic and theoretical methods outlined above would undoubtedly provide a wealth of information regarding its function as a potent organic base and catalyst. Future research in this area would be invaluable for the rational design and application of this and related guanidine systems in organic synthesis.

Future Prospects and Innovative Applications of N,n,n ,n Tetrabutylguanidine

Integration into Continuous Flow Chemistry and Microreactor Systems

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and greater efficiency. rsc.org The integration of N,N,N',N'-tetrabutylguanidine into such systems is a logical progression, promising to unlock new synthetic capabilities, particularly for reactions requiring a strong, non-nucleophilic base.

The primary advantages of using flow chemistry include significantly improved heat and mass transfer due to high surface-area-to-volume ratios in microreactors. This allows for precise temperature control, minimizing side reactions and improving product selectivity. For reactions catalyzed by N,N,N',N'-tetrabutylguanidine, this enhanced control can lead to higher yields and purities. Furthermore, the ability to handle hazardous reagents and intermediates safely is a hallmark of flow chemistry. The small internal volume of microreactors means that only minute quantities of material are reacting at any given moment, drastically reducing the risks associated with exothermic events or the handling of potent reagents.

Bicyclic guanidines are noted for their exceptional basicity and solubility in most organic solvents, making them highly suitable as strong base catalysts and reagents in homogenous reaction conditions. rsc.org The application of N,N,N',N'-tetrabutylguanidine in flow systems would allow for the efficient execution of base-mediated reactions that are often challenging in batch, such as deprotonations, eliminations, and isomerizations, with reduced reaction times and improved space-time yields.

Table 1: Comparison of Batch vs. Potential Flow Chemistry with N,N,N',N'-tetrabutylguanidine

| Feature | Traditional Batch Processing | Continuous Flow & Microreactor Systems |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, numbering-up approach |

| Reaction Time | Typically longer | Significantly reduced |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Development of Heterogenized N,N,N',N'-tetrabutylguanidine Catalysts

A significant frontier in catalysis is the development of heterogenized systems, where a homogeneous catalyst is immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation and recyclability.

The covalent attachment of guanidine-based organocatalysts to solid supports like silica (B1680970) (SiO₂) or magnetic nanoparticles (Fe₃O₄) has been successfully demonstrated. researchgate.netrsc.org For instance, guanidine (B92328) ligands functionalized onto mesoporous silica have been shown to be effective metal-free heterogeneous catalysts for the depolymerization of plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.org These supported catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, which is crucial for developing sustainable and cost-effective industrial processes.

Similarly, a guanidine-based magnetic nanocatalyst was developed by attaching the guanidine unit to amino-functionalized magnetic nanoparticles. researchgate.net A key advantage of this system is its superparamagnetic behavior, which allows the catalyst to be recovered effortlessly using an external magnet. Research showed it could be reused for over seven successive cycles without a notable decrease in yield or activity. researchgate.net

Future work will likely focus on developing similar immobilized catalysts using N,N,N',N'-tetrabutylguanidine. The bulky butyl groups could influence the catalyst's microenvironment, potentially enhancing selectivity in certain reactions. The choice of support material and the linking strategy would be critical in optimizing catalytic performance.

Table 2: Examples of Heterogenized Guanidine Catalyst Systems

| Catalyst System | Support Material | Application | Key Advantages |

| Guanidine-functionalized ligands | Mesoporous Silica (SiO₂) | PET and PLA depolymerization | Metal-free, recyclable, effective under microwave heating. rsc.org |

| Guanidine via cyanuric chloride | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Hantzsch reaction for polyhydroquinolines | Magnetically recoverable, reusable for 7+ cycles, high yields. researchgate.net |

| Dicationic ionic liquid with guanidine | Modified Magnetic Nanoparticles | Synthesis of polyhydroquinolines | High efficiency, magnetic recovery. researchgate.net |

Exploration in Bio-inspired Catalysis and Bioconjugation

The guanidinium (B1211019) group is a key functional moiety in nature, most notably in the side chain of the amino acid arginine. It plays a crucial role in enzyme active sites by stabilizing intermediates and orienting substrates through hydrogen bonding and electrostatic interactions. mdpi.com This has inspired the development of guanidine-containing molecules as catalysts and for bioconjugation applications.

In bio-inspired catalysis, amino acylguanidines have been developed as organocatalysts for asymmetric aldol (B89426) reactions, mimicking the function of natural aldolase (B8822740) enzymes. mdpi.com These catalysts utilize the hydrogen-bonding features of the acylguanidinium group to control the stereochemical outcome of the reaction. While N,N,N',N'-tetrabutylguanidine itself is achiral, its strong basicity and hydrogen-bonding capacity could be harnessed within more complex, chiral scaffolds to create novel bio-inspired catalysts.

In the field of bioconjugation, the guanidine group is explored for its ability to interact with biological molecules. For example, modifying the guanidine group in peptide ligands has been shown to modulate their binding selectivity to different integrin subtypes. nih.gov Furthermore, novel guanidinium derivatives have been synthesized as potential DNA minor groove binders for anticancer applications, where the guanidinium cation interacts with the oligonucleotide strands. acs.org The strong basicity of N,N,N',N'-tetrabutylguanidine could be advantageous in bioconjugation reactions that require a non-nucleophilic base to proceed without damaging sensitive biomolecules. Its use could facilitate modifications like peptide ubiquitination or the attachment of fluorescent dyes under mild conditions.

Potential in Advanced Chemical Technologies and Industrial Processes

The unique properties of N,N,N',N'-tetrabutylguanidine position it for use in several advanced chemical technologies and industrial processes, particularly where strong, non-nucleophilic basicity is required.

One of the most promising areas is in polymer chemistry. Guanidines have been investigated as catalysts for the synthesis of polyurethanes. researchgate.net They can react with isocyanates to form bench-stable heterocyclic adducts that act as delayed-action catalysts, providing better control over the polymerization process. The specific steric and electronic properties of N,N,N',N'-tetrabutylguanidine could be tuned for such applications, potentially leading to polyurethanes with improved properties.

Another significant industrial application is in the chemical recycling of plastics. As mentioned, guanidine-based catalysts are effective in the depolymerization of PET and PLA. rsc.org This aligns with the growing global demand for a circular economy. N,N,N',N'-tetrabutylguanidine could serve as a powerful organocatalyst in processes designed to break down waste polymers into valuable monomers, which can then be used to produce new plastics. This avoids the use of harsh metal-based catalysts and contributes to more sustainable industrial practices. rsc.org

Furthermore, guanidine bases are recognized as highly effective reagents in fundamental organic reactions like the Corey-Chaykovsky epoxidation, where they are used to generate sulfonium (B1226848) ylides. organic-chemistry.org The use of guanidine bases in these reactions often results in excellent yields and high diastereoselectivity under mild conditions, even with sensitive substrates. organic-chemistry.org The application of N,N,N',N'-tetrabutylguanidine in the large-scale synthesis of fine chemicals and pharmaceutical intermediates is a clear area for future industrial development.

Table 3: Potential Industrial Applications of N,N,N',N'-tetrabutylguanidine

| Industrial Sector | Application | Potential Advantage of N,N,N',N'-tetrabutylguanidine |

| Polymer Manufacturing | Delayed-action catalyst for polyurethanes | Enhanced process control, tunable reaction rates. researchgate.net |

| Sustainable Chemistry | Organocatalyst for chemical recycling of PET, PLA | Metal-free depolymerization, contribution to circular economy. rsc.org |

| Fine Chemicals & Pharma | Base for epoxidation and other coupling reactions | High efficiency and selectivity, mild reaction conditions. organic-chemistry.org |

| Agrochemicals | Synthesis of complex active ingredients | Strong, non-nucleophilic base for sensitive substrates. |

Q & A

Q. What are the standard synthetic routes for N,N,N',N'-tetrabutylguanidine, and how is purity validated?

- Methodological Answer : The synthesis typically involves guanylation reactions using bis(tert-butoxycarbonyl)thiopseudourea as a reagent. For example, mixing the amine precursor with bis(tert-butoxycarbonyl)thiopseudourea in THF under controlled stirring (40 hours at room temperature) yields monosubstituted guanidines . Purity is validated via 1H NMR and mass spectrometry to confirm structural integrity and absence of byproducts. Yields can vary (e.g., 55–89% in analogous guanidine syntheses), requiring optimization of reaction time and solvent conditions .

Q. Which spectroscopic techniques are most effective for characterizing N,N,N',N'-tetrabutylguanidine derivatives?

- Methodological Answer : 1H and 13C NMR are critical for confirming substituent arrangement and backbone structure, as seen in related tetraalkylguanidines where chemical shifts between δ 1.0–3.5 ppm (alkyl protons) and δ 150–160 ppm (guanidine carbons) are diagnostic . Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight confirmation, while FT-IR can identify tertiary amine stretches (~1,100 cm⁻¹) and absence of primary amine bands .

Q. What safety precautions are critical when handling N,N,N',N'-tetrabutylguanidine in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators if airborne dust or vapors exceed permissible limits.

- Environmental Controls : Prevent entry into waterways; use closed containment systems for dust-prone steps .

- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions, but thermal stress testing (e.g., 40–60°C for 48 hours) is advised for lab-specific validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for N,N,N',N'-tetrabutylguanidine across different studies?

- Methodological Answer :

- Cross-Reference Data Sources : Compare stability claims against IUPAC-endorsed datasets, prioritizing studies with documented experimental parameters (e.g., temperature, humidity) .

- Replicate Conditions : Conduct accelerated stability tests (e.g., 70°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS to identify discrepancies in decomposition pathways .

- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., solvent purity, oxygen exposure) causing variability in stability outcomes .

Q. What methodological approaches are recommended for analyzing the catalytic efficiency of N,N,N',N'-tetrabutylguanidine in organic transformations?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress (e.g., Michael additions) using in situ FT-IR or GC-MS to calculate turnover frequencies (TOF) and compare with less bulky guanidines (e.g., tetramethylguanidine) .

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess how the tetrabutyl groups influence transition-state stabilization .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map steric effects of the tetrabutyl substituents on substrate binding .

Q. How to design experiments to assess the solvent compatibility of N,N,N',N'-tetrabutylguanidine under varying thermal conditions?

- Methodological Answer :

- Solvent Matrix Testing : Prepare 10 mM solutions in solvents (e.g., DMSO, THF, chloroform) and incubate at 25°C, 40°C, and 60°C for 72 hours. Monitor solubility and precipitation via dynamic light scattering (DLS) .

- Stability Indicators : Quantify guanidine recovery using HPLC-UV (λ = 210–230 nm) and compare with fresh controls. Degradation >5% suggests incompatibility .

- Inert Atmosphere Trials : Repeat tests under nitrogen to determine if oxidative pathways contribute to instability .

Data Contradiction Analysis

- Example : Conflicting carcinogenicity classifications (e.g., IARC vs. OSHA) require reviewing hazard data sheets for test models (e.g., rodent vs. in vitro) and exposure thresholds. Prioritize studies with dose-response curves and mechanistic evidence (e.g., DNA adduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.